molecular formula C17H18ClNO2 B10905564 N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide

N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide

Cat. No.: B10905564
M. Wt: 303.8 g/mol
InChI Key: KVJYKSRSBXPXBJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a chloro-substituted phenyl ring, and an ethoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with benzylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide: This compound has a hydroxyl group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.

    N-benzyl-2-(3-chloro-4-methoxyphenyl)acetamide: The presence of a methoxy group can alter the compound’s solubility and interaction with biological targets.

Uniqueness

N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO2/c1-2-21-16-9-8-14(10-15(16)18)11-17(20)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

KVJYKSRSBXPXBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

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